N,N-dimethyl-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide
Overview
Description
N,N-dimethyl-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrrolidine ring, a carboxamide group, and a 3-methylphenyl substituent, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,4-diketones or 1,4-diamines.
Introduction of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative (e.g., acid chloride or ester) under suitable conditions.
Attachment of the 3-Methylphenyl Group: The 3-methylphenyl group can be attached via a Friedel-Crafts acylation reaction, where the aromatic ring undergoes electrophilic substitution with an acyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, leading to the formation of corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidine ring, converting it to an alcohol or amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of 3-methylbenzoic acid or 3-methylbenzyl alcohol.
Reduction: Formation of N,N-dimethyl-1-(3-methylphenyl)-5-hydroxypyrrolidine-3-carboxamide.
Substitution: Formation of various substituted carboxamides depending on the nucleophile used.
Scientific Research Applications
N,N-dimethyl-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N,N-dimethyl-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or metabolism, leading to its observed biological effects.
Comparison with Similar Compounds
- N,N-dimethyl-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide
- N,N-dimethyl-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide
- N,N-dimethyl-1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxamide
Comparison:
- Structural Differences: The position and nature of substituents on the phenyl ring can significantly influence the compound’s chemical and biological properties.
- Unique Features: N,N-dimethyl-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide’s specific substitution pattern may confer unique reactivity and selectivity in chemical reactions and biological interactions.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N,N-dimethyl-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-10-5-4-6-12(7-10)16-9-11(8-13(16)17)14(18)15(2)3/h4-7,11H,8-9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYGNQARZHBEXKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CC(CC2=O)C(=O)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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